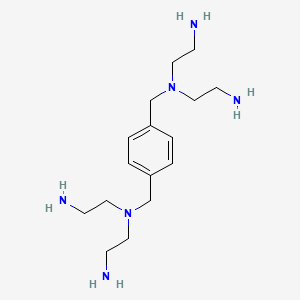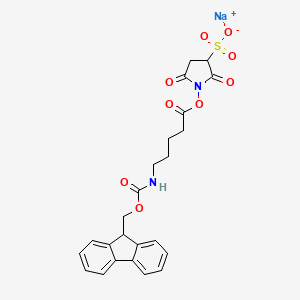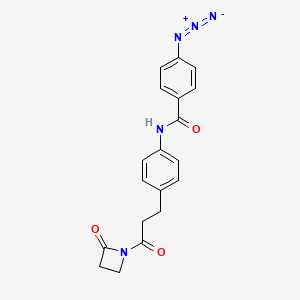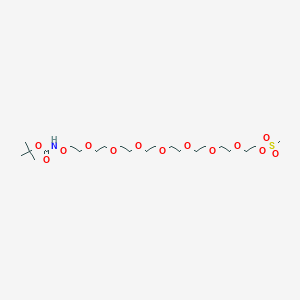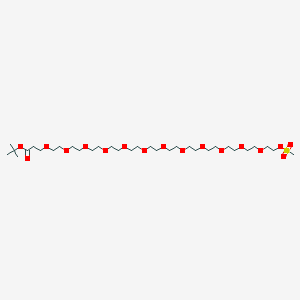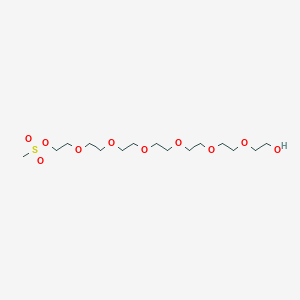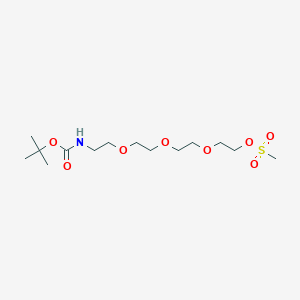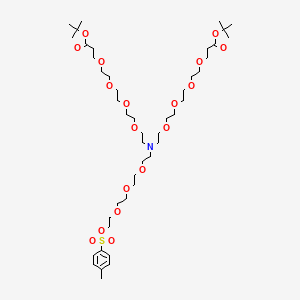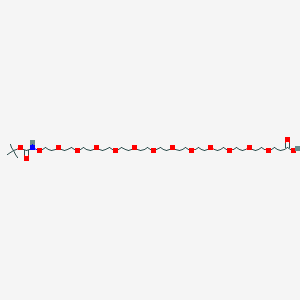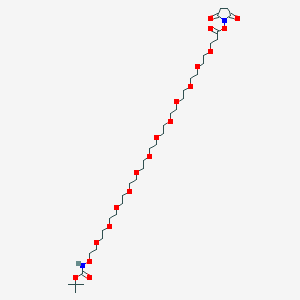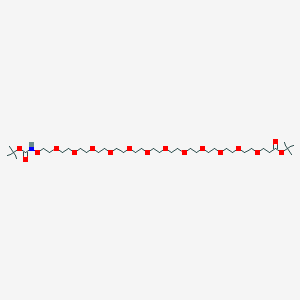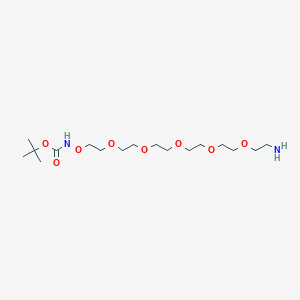
Boc-Aminooxy-PEG5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Aminooxy-PEG5-amine: is a polyethylene glycol-based linker utilized in the synthesis of proteolysis targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and an amino group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable tool in bioconjugation and drug development .
准备方法
Synthetic Routes and Reaction Conditions:
Protection of Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl (Boc) to form Boc-aminooxy.
Polyethylene Glycol (PEG) Coupling: The Boc-aminooxy is then coupled with polyethylene glycol (PEG5) using standard coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Amine Introduction: The final step involves introducing the amine group to the PEG chain, resulting in Boc-Aminooxy-PEG5-amine.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves rigorous quality control measures to maintain consistency and reproducibility.
化学反应分析
Types of Reactions:
Oxime Formation: Boc-Aminooxy-PEG5-amine reacts with aldehydes and ketones to form stable oxime linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to expose the reactive aminooxy group.
Common Reagents and Conditions:
Oxime Formation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Deprotection: Mild acids like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products:
Oxime Linkages: Formed from the reaction with aldehydes or ketones.
Free Aminooxy Group: Obtained after Boc deprotection.
科学研究应用
Chemistry:
Bioconjugation: Used to link biomolecules through oxime formation.
Drug Development: Serves as a linker in the synthesis of PROTACs, aiding in targeted protein degradation
Biology and Medicine:
Protein Degradation: Utilized in PROTACs to selectively degrade target proteins via the ubiquitin-proteasome system.
Industry:
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Biotechnology: Used in the development of diagnostic tools and therapeutic agents
作用机制
Mechanism: Boc-Aminooxy-PEG5-amine functions as a linker in PROTACs, connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The ligand for the E3 ubiquitin ligase recruits the enzyme to the target protein.
Ubiquitin-Proteasome System: The target protein is ubiquitinated and directed to the proteasome for degradation.
相似化合物的比较
- Boc-Aminooxy-PEG4-amine
- Boc-Aminooxy-PEG6-amine
- Boc-Aminooxy-PEG3-amine
Uniqueness: Boc-Aminooxy-PEG5-amine offers a balance between hydrophilicity and linker length, making it versatile for various applications. Its unique structure allows for efficient bioconjugation and targeted protein degradation .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O8/c1-17(2,3)27-16(20)19-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18/h4-15,18H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVAEAIBJSWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
